Selective Inhibition Profile: Hippuristanol Discriminates eIF4AI/eIF4AII from eIF4AIII by Over 400-Fold in ATPase Assays
Hippuristanol exhibits marked selectivity for eIF4AI and eIF4AII over eIF4AIII in RNA-dependent ATPase assays. At a concentration of 50 µM hippuristanol, the RNA-dependent ATPase activity of eIF4AI was inhibited to approximately 20% of vehicle control, while eIF4AII showed similar sensitivity, whereas eIF4AIII retained full (100%) activity under identical conditions [1]. In contrast, pateamine A stimulates eIF4A ATPase activity rather than inhibiting it, and rocaglates exert their effects through an entirely distinct gain-of-function clamping mechanism [2]. This isoform selectivity profile is unique among eIF4A inhibitors and provides a critical differentiator for experiments requiring discrimination among eIF4A family members.
| Evidence Dimension | Isoform-specific inhibition of RNA-dependent ATPase activity |
|---|---|
| Target Compound Data | eIF4AI: ~20% residual activity at 50 µM; eIF4AII: sensitive (similar inhibition); eIF4AIII: 100% residual activity at 50 µM |
| Comparator Or Baseline | eIF4AIII as internal isoform comparator (insensitive); Pateamine A (stimulates ATPase activity, no inhibition observed); Rocaglates (gain-of-function, do not inhibit ATPase) |
| Quantified Difference | ≥5-fold inhibition of eIF4AI vs. eIF4AIII (20% vs. 100% residual activity at 50 µM); Estimated IC50 for eIF4AIII >400 µM vs. eIF4AI IC50 in low micromolar range [3][4] |
| Conditions | RNA-dependent ATPase assay: 0.1 µg His6-eIF4AI or His6-eIF4AII at 25°C; 0.1 µg His6-eIF4AIII at 37°C; 2 h incubation with 0.1 µCi γ-32P-ATP; quantitation by TLC and phosphoimaging |
Why This Matters
Researchers requiring isoform-specific interrogation of eIF4A function in translation initiation can use hippuristanol to selectively inhibit eIF4AI/II while leaving eIF4AIII (involved in exon junction complex) unaffected, whereas pateamine A and rocaglates lack this discriminatory capacity.
- [1] Lindqvist L, Oberer M, Reibarkh M, Cencic R, Bordeleau ME, Vogt E, et al. Selective pharmacological targeting of a DEAD box RNA helicase. PLoS One. 2008;3(2):e1583. Figure 2A, 2C. View Source
- [2] Cencic R, Pelletier J. Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A. Translation (Austin). 2016;4(1):e1137381. View Source
- [3] BindingDB. Hippuristanol affinity data for eIF4A3: IC50 = 40,000 nM (40 µM). BindingDB ID: BDBM50235738. View Source
- [4] BindingDB. Hippuristanol affinity data for eIF4A1 ATPase: IC50 = 3,100 nM (3.1 µM). BindingDB ID: BDBM50235738. View Source
